![molecular formula C16H13F3N4O2 B2613924 1,3-dimethyl-5-((4-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946331-70-0](/img/structure/B2613924.png)

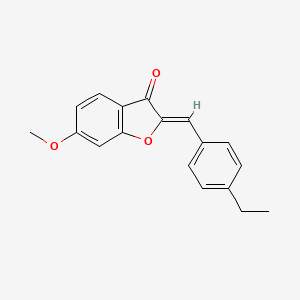

1,3-dimethyl-5-((4-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar pyrimidine derivatives has been reported in the literature. For instance, the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid gave a precursor which underwent methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .Molecular Structure Analysis

The molecular structure of this compound is based on a pyrido[2,3-d]pyrimidine core, which is a bicyclic system composed of a pyridine ring fused with a pyrimidine ring. The molecule also contains a trifluoromethyl group and an amino group attached to the phenyl ring.Wissenschaftliche Forschungsanwendungen

Hybrid Catalysts in Synthesis

Hybrid catalysts play a crucial role in synthesizing pyrano[2,3-d]pyrimidine derivatives, a structurally similar group to the specified compound. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitate the development of these scaffolds, which are pivotal in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. The review by Parmar, Vala, and Patel (2023) emphasizes the importance of these catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, highlighting the structural challenges and the variety of synthetic pathways employed (Parmar, Vala, & Patel, 2023).

Anti-inflammatory Properties

Pyrimidines, including pyrido[2,3-d]pyrimidines, exhibit a range of pharmacological effects. Rashid et al. (2021) provide a comprehensive review of the anti-inflammatory activities and structure-activity relationships (SARs) of pyrimidine derivatives. Their synthesis and the mechanisms through which they exhibit anti-inflammatory effects are detailed, offering insights into the potential therapeutic applications of these compounds (Rashid et al., 2021).

Anticancer Applications

Kaur et al. (2014) focus on the anticancer potential of pyrimidine derivatives within diverse scaffolds, highlighting the significance of these compounds in therapeutic interventions against cancer. The review compiles patent literature, presenting the structure, activity, and potential mechanisms of action of pyrimidine-based anticancer agents (Kaur et al., 2014).

Nutritional Aspects and Etiologic Agents in Cancer

The food-derived heterocyclic amines (HAs), including those structurally related to pyrido[2,3-d]pyrimidines, are discussed in the context of breast cancer research by Snyderwine (1994). The review explores the dietary factors influencing mammary gland cancer incidence and the role of HAs, formed in cooked meats, as potential etiological agents in human mammary cancer (Snyderwine, 1994).

Supramolecular Capsules from Calixpyrrole Scaffolds

Ballester (2011) reviews the self-assembly of supramolecular capsules derived from calixpyrrole components, demonstrating the structural and functional versatility of these heterocyclic compounds in forming molecular capsules with potential applications in material science and drug delivery systems (Ballester, 2011).

Eigenschaften

IUPAC Name |

1,3-dimethyl-5-[4-(trifluoromethyl)anilino]pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N4O2/c1-22-13-12(14(24)23(2)15(22)25)11(7-8-20-13)21-10-5-3-9(4-6-10)16(17,18)19/h3-8H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWGVANRRMSBET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-2-ethyl-4-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2613841.png)

![N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2613842.png)

![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2613845.png)

![2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2613846.png)

![[(3S)-Tetrahydropyran-3-yl]methanamine](/img/structure/B2613847.png)

![2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2613848.png)

![3-[Ethyl(oxan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2613856.png)

![1'-(1H-indole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2613859.png)

![(4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2613860.png)

![1-((4-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2613862.png)